
6'-Bromo-2',3'-difluorophenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-2’,3’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-difluorophenacyl chloride typically involves the halogenation of 2’,3’-difluorophenacyl chloride. One common method is the bromination of 2’,3’-difluorophenacyl chloride using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6’-Bromo-2’,3’-difluorophenacyl chloride may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-2’,3’-difluorophenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
6’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6’-Bromo-2’,3’-difluorophenacyl chloride depends on its application. In nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst, to form carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’-Bromo-2’,3’-difluorophenacyl bromide: Similar structure but with a bromide instead of a chloride group.
2-Bromo-1-(6-bromo-2,3-difluorophenyl)ethanone: Another brominated derivative with similar reactivity.
6-Bromo-2,3-difluorophenol: A related compound with a hydroxyl group instead of a chloride.
Uniqueness
6’-Bromo-2’,3’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C8H4BrClF2O |
|---|---|
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
1-(6-bromo-2,3-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-2-5(11)8(12)7(4)6(13)3-10/h1-2H,3H2 |
Clé InChI |
AGLBORIQZRNRIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


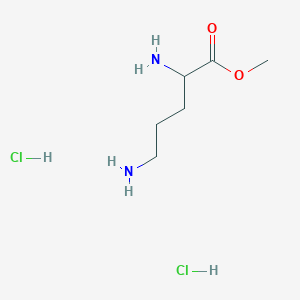
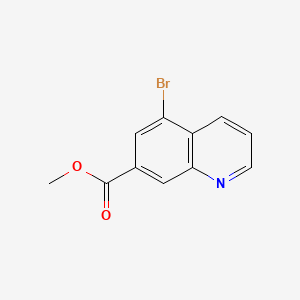

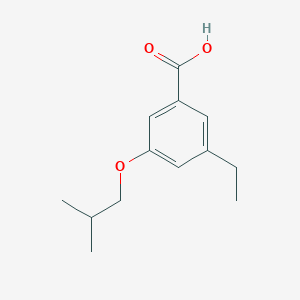
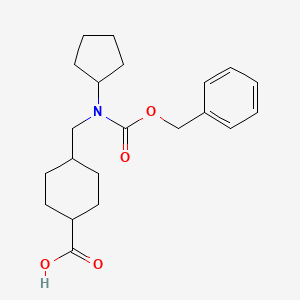
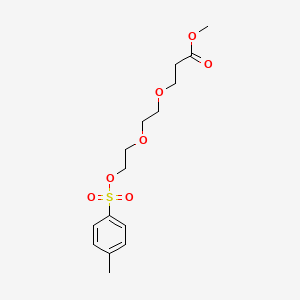
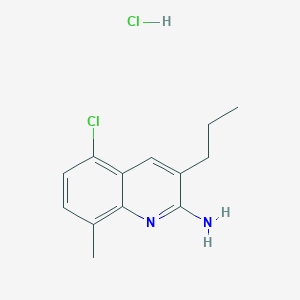

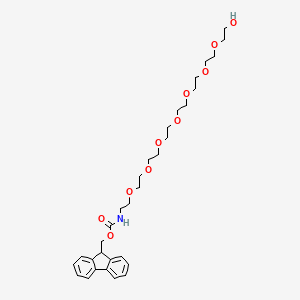
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
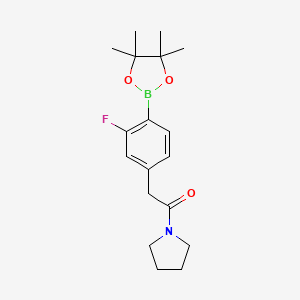
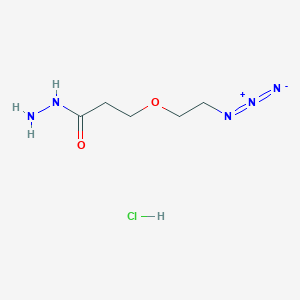
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
